Bienvenue dans la boutique en ligne BenchChem!

l-Methylphenidate

Pharmacokinetics Enantioselective Metabolism Bioavailability

l-Methylphenidate is the pharmacologically inactive l-enantiomer essential for research requiring an inactive control or stereoselective metabolism probe. Unlike racemic dl-methylphenidate or the active d-enantiomer (dexmethylphenidate), this pure l-isomer exhibits minimal oral bioavailability (5%) and no specific dopamine transporter (DAT) binding. Substituting with the racemate introduces confounding d-isomer activity, invalidating experiments focused on the l-isomer's metabolic fate or its role as a negative control in striatal dopamine and behavioral studies.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 20748-11-2
Cat. No. B1246959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Methylphenidate
CAS20748-11-2
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCCCN1)C2=CC=CC=C2
InChIInChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3
InChIKeyDUGOZIWVEXMGBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1255mg/L
Practically insoluble in water
Soluble in alcohol, ethyl acetate, ether;  practically insoluble in petroleum ether
1.82e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





l-Methylphenidate (CAS 20748-11-2) Procurement Guide: Isomer-Specific Differentiation for Neuroscience Research


l-Methylphenidate (levomethylphenidate, l-threo-methylphenidate) is the l-enantiomer of the racemic CNS stimulant methylphenidate. The compound is widely utilized in academic and industrial research as an inactive control, a tool to study stereoselective metabolism, and as a reference standard for chiral purity assessment. Converging evidence from in vitro, animal, and human studies has established that the pharmacological actions of methylphenidate are predominantly, if not exclusively, mediated by the d-enantiomer [1]. This makes the procurement of high-purity l-methylphenidate essential for any study aiming to isolate the contributions of the d-isomer or to investigate the biochemical fate of the l-isomer itself.

Why l-Methylphenidate Cannot Be Substituted with Generic Methylphenidate or Dexmethylphenidate


Substituting l-methylphenidate with the racemic mixture (dl-methylphenidate) or the active d-enantiomer (dexmethylphenidate) will fundamentally compromise the validity of any experiment where the l-isomer is the variable of interest. Unlike the racemate, which contains a 50:50 mixture of d- and l-isomers, l-methylphenidate is pharmacologically distinct: it exhibits drastically lower oral bioavailability (5% vs 23% for the d-isomer) [1], fails to bind specifically to the dopamine transporter in vivo [2], and does not elevate extracellular dopamine in the striatum [3]. Furthermore, in clinical studies, l-methylphenidate showed no improvement in sustained attention compared to placebo, an effect entirely attributable to the d-enantiomer [4]. Using the racemate as a substitute introduces confounding pharmacological activity from the d-isomer, while using dexmethylphenidate entirely negates the purpose of studying the l-enantiomer's unique metabolic or inactive control properties.

Quantitative Differentiation of l-Methylphenidate: Head-to-Head Data Against d-Methylphenidate


Oral Bioavailability: l-Methylphenidate vs. d-Methylphenidate

In a definitive enantioselective pharmacokinetic study of 11 healthy volunteers receiving oral immediate-release dl-methylphenidate, the absolute oral bioavailability (F) of l-methylphenidate was 0.05 ± 0.03, compared to 0.23 ± 0.08 for d-methylphenidate [1]. This represents a 4.6-fold lower systemic exposure for the l-isomer following oral administration.

Pharmacokinetics Enantioselective Metabolism Bioavailability

In Vivo Brain Binding Specificity: PET Imaging Comparison

Positron emission tomography (PET) studies with carbon-11 labeled enantiomers in baboons and humans demonstrated that [11C]d-threo-methylphenidate exhibits specific, high-uptake binding in the basal ganglia (striatum), a region rich in dopamine transporters (DAT). In contrast, [11C]l-threo-methylphenidate displayed uniform, nonspecific uptake across all brain regions. The ratio of distribution volumes (basal ganglia to cerebellum, DVBG/DVCB) for the d-isomer ranged from 2.2 to 3.3, whereas for the l-isomer, this ratio was only 1.1 [1]. Pretreatment with unlabeled methylphenidate or the DAT inhibitor GBR12909 markedly reduced striatal uptake of the d-isomer but had no effect on the l-isomer, confirming that l-methylphenidate binding is not to the DAT.

Neuroimaging Dopamine Transporter PET

Striatal Dopamine Elevation: In Vivo Microdialysis

In rat microdialysis studies directly comparing the two enantiomers, d-threo-methylphenidate increased extracellular dopamine concentration in the striatum by 650% relative to baseline, whereas l-threo-methylphenidate produced no measurable effect on dopamine levels [1]. This demonstrates a complete lack of in vivo dopaminergic activity for the l-isomer.

Neurochemistry Dopamine Microdialysis

Relative In Vitro Potency: Catecholamine Reuptake Inhibition

A comprehensive review of the pharmacological profile of methylphenidate enantiomers concludes that d-threo-methylphenidate is approximately 10-fold more potent than l-threo-methylphenidate in inhibiting catecholamine (dopamine and norepinephrine) reuptake [1]. While both enantiomers share the same qualitative profile (catecholamine-selective reuptake inhibition), the quantitative difference in potency is substantial.

Pharmacology Reuptake Inhibition Potency

Clinical Efficacy and Dose Equivalence: d-MPH vs. dl-MPH

In a double-blind, placebo-controlled trial in children with ADHD (n=132), an average titrated dose of 18.25 mg/day of d-methylphenidate (dexmethylphenidate) was found to be as efficacious and safe as an average titrated dose of 32.14 mg/day of the racemic mixture (dl-methylphenidate) [1]. This indicates that the l-enantiomer contributes negligibly to therapeutic efficacy, as the d-isomer alone at ~57% of the racemic dose provides equivalent symptom reduction.

Clinical Pharmacology ADHD Dose-Response

Targeted Research and Industrial Applications for l-Methylphenidate


Chiral Pharmacokinetic Studies and Bioanalytical Method Validation

Due to its extensive first-pass metabolism and low oral bioavailability (F=0.05) [1], l-methylphenidate serves as an ideal internal standard or calibration reference for enantioselective LC-MS/MS methods quantifying d-methylphenidate in plasma. Its distinct chromatographic behavior and metabolic profile enable precise quantification of the active d-isomer without interference.

In Vitro and In Vivo Negative Control for Dopaminergic Assays

The complete lack of effect on striatal dopamine levels (0% increase vs. 650% for d-MPH) [2] and absence of specific DAT binding in PET studies (DV ratio = 1.1 vs. 2.2-3.3 for d-MPH) [2] make l-methylphenidate the definitive negative control for experiments investigating DAT-mediated mechanisms, such as dopamine release, reuptake inhibition, or behavioral sensitization studies.

Reference Standard for Chiral Purity and Enantiomeric Excess Determination

Given that clinical efficacy resides entirely in the d-isomer, as evidenced by the dose equivalence of 18.25 mg d-MPH to 32.14 mg dl-MPH [3], pharmaceutical quality control and research laboratories require pure l-methylphenidate to validate the enantiomeric purity of dexmethylphenidate formulations and to ensure that racemic mixtures meet specified isomeric ratios.

Investigation of Stereoselective Metabolism by CES1

The marked difference in oral bioavailability between the enantiomers (23% vs. 5%) [1] is attributed to stereoselective presystemic metabolism by carboxylesterase 1 (CES1). l-Methylphenidate is therefore a critical substrate for in vitro metabolism assays aimed at characterizing CES1 activity, genetic polymorphisms affecting enzyme function, or drug-drug interaction studies involving CES1 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for l-Methylphenidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.